4-methyl-1H-1,2,3-triazole hydrochloride
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Overview
Description
4-methyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound containing a triazole ring with a methyl group at the 4-position and a hydrochloride salt. Triazoles are known for their stability and diverse biological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water, making it environmentally friendly .
Industrial Production Methods
Industrial production of 4-methyl-1H-1,2,3-triazole hydrochloride may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . These methods utilize heterogeneous catalysts, such as copper-on-charcoal, to achieve high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring, potentially altering its biological activity.
Substitution: The methyl group at the 4-position can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles .
Scientific Research Applications
4-methyl-1H-1,2,3-triazole hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1H-1,2,3-triazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, leading to inhibition or modulation of their activity . This interaction can affect various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,4-triazole and its various substituted forms . These compounds share the triazole ring structure but differ in the position and type of substituents.
Uniqueness
4-methyl-1H-1,2,3-triazole hydrochloride is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity . This specific substitution pattern can enhance its stability and interaction with biological targets compared to other triazole derivatives .
Properties
CAS No. |
859791-42-7 |
---|---|
Molecular Formula |
C3H6ClN3 |
Molecular Weight |
119.6 |
Purity |
95 |
Origin of Product |
United States |
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